N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a prop-2-en-1-yl group attached to an alaninamide backbone
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-11-16-15(18)12(3)17(22(4,19)20)13-7-9-14(10-8-13)21-6-2/h5,7-10,12H,1,6,11H2,2-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUZHFCNMWJXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide typically involves multiple steps. One common approach is to start with the preparation of the alaninamide backbone, followed by the introduction of the ethoxyphenyl, methylsulfonyl, and prop-2-en-1-yl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide can be compared with other similar compounds, such as:
- N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide
- N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide
These compounds share structural similarities but may differ in their chemical properties and biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
